4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride - 885500-69-6

4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride

Catalog Number: EVT-3175751
CAS Number: 885500-69-6
Molecular Formula: C11H17Cl3N2
Molecular Weight: 283.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis
  • Piperidine ring conformation: Studies on substituted piperidine derivatives indicate that the piperidine ring generally adopts a chair conformation. [, , , , , , ]
  • Substituent orientations: The 4-chlorophenyl group and other substituents on the piperidine ring can occupy either axial or equatorial positions, influencing the overall molecular geometry. [, , ]
Mechanism of Action
  • CB1 receptor interaction: Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A), a compound sharing structural similarities, indicate that the 4-(4-chlorophenyl)piperidine group plays a crucial role in its binding to the cannabinoid CB1 receptor. [, , , , , , ]
  • ERK1/2 pathway modulation: Research on N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride, another structurally similar compound, demonstrated its ability to inhibit epidermal growth factor (EGF)-induced phosphorylation of extracellular signal-regulated protein kinase 1/2 (ERK1/2) in prostate cancer cells. [] This suggests a potential mechanism involving the modulation of the ERK1/2 signaling pathway.
Applications
  • Medicinal chemistry: The 4-(4-chlorophenyl)piperidine moiety is a common structural feature in various pharmacologically active compounds, indicating its potential as a scaffold for developing novel therapeutics. [, , , , , , , , ]
  • Neuroscience research: The interaction of structurally similar compounds with CB1 receptors highlights the potential of 4-(4-chlorophenyl)piperidin-4-amine dihydrochloride as a tool for studying the endocannabinoid system and its role in various physiological processes, such as pain perception, appetite regulation, and neuroprotection. [, , , ]
  • Cancer research: The ability of related compounds to inhibit ERK1/2 signaling suggests a potential application for 4-(4-chlorophenyl)piperidin-4-amine dihydrochloride in studying cancer cell growth and proliferation. []

1-[(4-Chlorophenyl)methyl]piperidin-4-amine

  • Compound Description: 1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP) is structurally similar to 4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride, with the addition of a methylene group between the chlorophenyl ring and the piperidine nitrogen. The kinetics of its oxidation by alkaline potassium permanganate in the presence of a Ru(III) catalyst was studied. [] The reaction yielded chlorobenzene and L-alanine, N-(2-aminomethylethyl)-carboxylic acid, suggesting a cleavage of the piperidine ring. [] This compound highlights the susceptibility of the piperidine ring to oxidative cleavage under specific conditions. []

N-(4-Chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride

  • Compound Description: This compound demonstrated antitumor activity against various cancer cell lines, including PC-3 prostate cancer cells. [] Its mechanism involves inhibiting epidermal growth factor (EGF)-induced phosphorylation of extracellular signal-regulated protein kinase1/2 (ERK1/2), ultimately leading to antiproliferative effects on tumor cells. []

3,5-Diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate (DEDCPP)

  • Compound Description: This compound exhibits antibacterial and antifungal activities. [] DFT calculations revealed its potential for non-linear optical (NLO) applications. [] Spectral analysis and molecular docking studies provided insights into its structure and potential interactions with biological targets. []

(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-Chlorophenyl)(piperidin-1-yl)methanone

  • Compound Description: These compounds were found as a 0.75/0.25 adduct, indicating their structural similarity and potential for co-crystallization. [] The major component, (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, possesses a hydroxyl group at the 4-position of the piperidine ring. [] Crystal structure analysis revealed intermolecular hydrogen bonding patterns influencing their solid-state arrangement. []

2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine

  • Compound Description: This compound is a key intermediate in synthesizing biologically active molecules. [] A new purification method for this compound using a water and organic solvent system was developed. [] This improved method avoids crystallization, leading to higher purity and better suitability for drug preparation. []

5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives

  • Compound Description: This series of compounds displayed a range of biological activities, including antibacterial and urease inhibitory activity. [] Notably, several compounds showed potent urease inhibition with IC50 values in the low micromolar range. []

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

  • Compound Description: SR141716A is a potent and selective CB1 cannabinoid receptor antagonist. [8-14, 17, 22, 25] Its interaction with the lysine residue Lys3.28 (192) on the CB1 receptor is crucial for its inverse agonist activity. [] SR141716A is shown to reduce food intake and body weight in rodents [].

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: This analog of SR141716A lacks the hydrogen bonding potential at the C3 position of the pyrazole ring and acts as a neutral antagonist at the CB1 receptor. []

5-(5-alkynyl-2-thienyl)pyrazole derivatives

  • Compound Description: This novel series of CB1 receptor antagonists was designed through bioisosteric replacement of the pyrazole 5-aryl substituent in SR141716A with a 2-thienyl moiety. [] These compounds, particularly compound 18, demonstrated significant weight loss in diet-induced obese mice. [] This modification highlights the importance of exploring bioisosteric replacements for optimizing drug activity and selectivity. []

1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one

  • Compound Description: This compound's crystal structure was determined, revealing its conformational preferences and intermolecular interactions. [] The presence of halogenated aromatic rings and a piperidin-4-one core contributes to its specific structural features. []

N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033)

  • Compound Description: This radiolabeled compound ([18F] NIDA-42033), synthesized through nucleophilic [18F] fluorination, serves as a potential PET radiotracer for studying CB1 cannabinoid receptors in the animal brain. [] The successful incorporation of [18F] without significantly altering the structure is crucial for its application in imaging studies.

1-(4-Chlorophenyl)-4-piperidin-1-yl-1,5-dihydro-imidazol-2-on (ELB139)

  • Compound Description: ELB139 acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor and exhibits anxiolytic effects in rats. [] It shows potential as a therapeutic agent for anxiety disorders with fewer side effects compared to traditional benzodiazepines. []

(±)-4-(4-Chlorophenyl)-1-(3,3-difluoro-4-(4-fluorophenyl)-4-hydroxybutyl)piperidin-4-ol

  • Compound Description: This difluorinated analog of reduced haloperidol exhibits high affinity for the sigma-1 receptor (S1R) and promotes BDNF release from mouse brain astrocytes. [] Unlike reduced haloperidol, this analog resists oxidation to haloperidol, mitigating potential side effects associated with D2 receptor antagonism. [] It also shows promise in treating cognitive impairments. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

  • Compound Description: BAY 59-3074 acts as a novel, selective cannabinoid CB1/CB2 receptor partial agonist. [] It shows antihyperalgesic and antiallodynic effects in various pain models, including neuropathic and inflammatory pain. [] Importantly, tolerance to side effects develops rapidly, while the therapeutic effects are maintained. []

N4-(4-Chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (SP-2)

  • Compound Description: SP-2, a substituted pyrimidine derivative, shows potential as an anti-Alzheimer's agent. [] It displayed promising results in behavioral and biochemical studies, comparable to donepezil. [] Docking studies and molecular property predictions suggest favorable drug-likeness and ADME properties for CNS activity. []

6-(Piperidin-1-yl)-8,9-Diphenyl Purines

  • Compound Description: These compounds, designed as analogs of otenabant (1), are potent and selective peripherally restricted inverse agonists of the CB1 receptor. [] They offer potential for treating metabolic syndrome, diabetes, liver diseases, fibrosis, and gastrointestinal disorders with reduced CNS side effects. []

N-((1-(1H-1,2,4-triazole-1-carbonyl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide (TZPU)

    1,1,1,3,3,3-hexafluoropropan-2-yl 4-(((4-chlorophenyl)sulfonamido)methyl)piperidine-1-carboxylate (SAR127303)

    • Compound Description: This known MAGL inhibitor exhibits potent activity (IC50 = 39.3 nM) and good selectivity over FAAH and cannabinoid receptors. [] It showed promising results in PET imaging studies, exhibiting good brain permeability and a distribution consistent with MAGL. [] This compound is a potential PET ligand for imaging MAGL in vivo. []

    3-(2-chlorophenyl)-5- (5-methyl-1-(piperidin-4-yl)-1H-pyrrazol-4-yl)isoxazole (CMPI)

    • Compound Description: CMPI selectively potentiates (α4)3(β2)2 nAChRs, showing potential for treating nicotine dependence and neuropsychiatric conditions. [, , ] It acts as a potent potentiator of nAChRs containing an α4:α4 subunit interface. [] Photolabeling studies revealed its binding sites in Torpedo nAChRs, providing insights into its mechanism of action. [] CMPI inhibits ACh responses of (α4)2(β2)3 nAChRs and fully inhibits human muscle and Torpedo nAChRs. []

    3-{1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-1-[6-(difluoromethoxy)pyridin-3-yl]urea (RTI1092769)

    • Compound Description: RTI1092769, a pyrazole-based weak inverse agonist/antagonist of the CB1 receptor, demonstrates limited brain penetration and improved metabolic syndrome symptoms in mice. [] It effectively inhibits weight gain, improves glucose utilization, and reduces hepatic triglyceride content and steatosis in obese mice. [] Additionally, it ameliorates biomarkers associated with nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). []

    Properties

    CAS Number

    885500-69-6

    Product Name

    4-(4-Chlorophenyl)piperidin-4-amine dihydrochloride

    IUPAC Name

    4-(4-chlorophenyl)piperidin-4-amine;dihydrochloride

    Molecular Formula

    C11H17Cl3N2

    Molecular Weight

    283.6 g/mol

    InChI

    InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H

    InChI Key

    VINMVPQTRMIKPO-UHFFFAOYSA-N

    SMILES

    C1CNCCC1(C2=CC=C(C=C2)Cl)N.Cl.Cl

    Canonical SMILES

    C1CNCCC1(C2=CC=C(C=C2)Cl)N.Cl.Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.